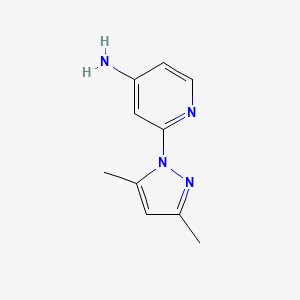

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Descripción general

Descripción

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides of the pyrazole or pyridine rings

Reduction: Reduced forms of the pyrazole or pyridine rings

Substitution: Alkylated or acylated derivatives of the compound

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine exhibit promising anticancer properties. A study indicated that these compounds could induce apoptosis in various cancer cell lines, including breast and lung cancer cells, through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of this compound. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in vitro. The inhibition of NF-kB signaling pathways has been identified as a crucial mechanism for its anti-inflammatory activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanisms

In a detailed study published in 2024, researchers explored the mechanisms by which this compound induces apoptosis in cancer cells. The study highlighted the role of oxidative stress and mitochondrial dysfunction in mediating the compound's anticancer effects. It was found that the compound activates specific pathways leading to cell cycle arrest and programmed cell death .

Case Study 2: Anti-inflammatory Pathways

A separate investigation into the anti-inflammatory effects of this compound demonstrated its ability to modulate immune responses. By targeting the NF-kB pathway, it was shown to decrease the expression of inflammatory markers in human cell lines. This research suggests potential therapeutic applications for inflammatory diseases such as arthritis and asthma .

Data Table: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | Method Used | Results |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Apoptosis Assay | Induces apoptosis via caspase activation |

| Anti-inflammatory | Human Cell Lines | Cytokine Production Assay | Reduces pro-inflammatory cytokines |

| Antimicrobial | Staphylococcus aureus | Disc Diffusion Method | Strong antibacterial activity |

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Similar structure but includes a thiazole ring, offering different biological activities.

3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the pyridine ring, resulting in different chemical properties and applications.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is unique due to its dual pyrazole-pyridine structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Overview

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both pyrazole and pyridine moieties, which contribute to its versatility as a scaffold for drug development. Recent studies have highlighted its promising applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : C10H12N4

- Molecular Weight : 200.23 g/mol

- CAS Number : 61709432

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a pyridine derivative with 3,5-dimethylpyrazole. The reaction is often facilitated by bases like potassium carbonate in aprotic solvents such as dimethylformamide at elevated temperatures.

Anti-inflammatory Activity

Recent research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity index for some compounds reached values as high as 10,497, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. Notably, derivatives of this compound have shown promise in targeting specific cancer cell lines, such as HeLa and L929 cells, suggesting a role in cancer therapy .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives revealed that compounds similar to this compound exhibited significant reductions in paw edema in carrageenan-induced rat models. The most potent derivative demonstrated an IC50 value comparable to standard anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate activity but warranting further structural optimization for enhanced efficacy .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEHNDRFMASQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.